"Oxirane, 2-methyl-3-(1-methylethyl)- chemical properties"
"Oxirane, 2-methyl-3-(1-methylethyl)- chemical properties"
A-Technical-Guide-to-Oxirane-2-methyl-3-(1-methylethyl)-
An In-depth Technical Guide on the Core Chemical Properties of Oxirane, 2-methyl-3-(1-methylethyl)-
Introduction
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2-isopropyl-3-methyloxirane or 4-methyl-2,3-epoxypentane, is a substituted epoxide.[1][2] Epoxides are three-membered cyclic ethers that are characterized by a strained ring, making them highly reactive and useful intermediates in organic synthesis. This guide provides a comprehensive overview of the known chemical properties, synthetic pathways, and reaction mechanisms of this specific epoxide, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The fundamental identifiers and computed physical properties of Oxirane, 2-methyl-3-(1-methylethyl)- are summarized below. These values are crucial for its application in experimental settings and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C6H12O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| CAS Number | 1192-31-0 | [1][2] |
| IUPAC Name | 2-methyl-3-propan-2-yloxirane | [2] |
| Synonyms | 2-Isopropyl-3-methyloxirane, 4-methyl-2,3-epoxypentane | [2] |
| InChI Key | AYTCGOOJNRZGBU-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC1C(O1)C(C)C | [2] |
| Kovats Retention Index | Standard non-polar: 695.9, 696.2, 696.3, 696.6 | [2][3] |
Synthesis and Reactivity
Synthesis Pathway: Epoxidation of an Alkene
A common and direct method for synthesizing epoxides is through the epoxidation of the corresponding alkene.[4][5] For Oxirane, 2-methyl-3-(1-methylethyl)-, the precursor alkene is 4-methyl-2-pentene.[6] The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4]
The diagram below illustrates the general synthesis pathway.
Caption: General synthesis of the target epoxide via alkene epoxidation.
Characteristic Reaction: Acid-Catalyzed Ring-Opening
Due to significant ring strain, epoxides readily undergo ring-opening reactions under both acidic and basic conditions.[7][8][9][10] Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[7][8] A nucleophile then attacks one of the electrophilic carbons of the epoxide ring. In the case of an asymmetric epoxide like this one, the nucleophile will preferentially attack the more substituted carbon, following a mechanism that has both SN1 and SN2 characteristics.[7][9][10]
The logical flow of this reaction is depicted below.
Caption: Mechanism for acid-catalyzed epoxide ring-opening.
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and utilization of chemical compounds. Below are generalized protocols for key analytical techniques relevant to Oxirane, 2-methyl-3-(1-methylethyl)-.
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For epoxides, characteristic signals appear in specific regions of the spectrum.[11][12][13]
-
¹H NMR: Protons on the epoxide ring typically resonate in the 2.5-3.5 ppm range.[13] The splitting patterns provide information about the connectivity of adjacent protons.
-
¹³C NMR: The carbon atoms of the epoxide ring are deshielded and generally appear in the 40-60 ppm region.[14]
Protocol Outline:
-
Sample Preparation: Dissolve a small quantity (5-20 mg) of the purified epoxide in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For ¹H NMR, typically 16-64 scans are sufficient. For ¹³C NMR, a larger number of scans may be needed to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the structure.
b) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17] While epoxides do not have a single, highly characteristic absorption band, the presence of C-O stretching and the absence of other functional groups (like hydroxyl or carbonyl) can confirm its identity.[14]
Protocol Outline:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with neat liquid.[17][18]
-
Background Spectrum: Collect a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are averaged to improve the signal quality.
-
Analysis: The spectrum is analyzed for the presence of C-O stretching bands (around 1250 cm⁻¹) and characteristic C-H stretching and bending vibrations. The absence of a broad O-H band (3200-3600 cm⁻¹) and a strong C=O band (1650-1800 cm⁻¹) is also indicative of a pure epoxide.[14]
c) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates components of a mixture and provides mass information for each component, allowing for both qualitative and quantitative analysis.[19][20]
Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the epoxide in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase.
-
Detection (MS): As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact). The resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum (fingerprint) for the compound.
-
Analysis: The retention time from the GC helps identify the compound, while the mass spectrum confirms its molecular weight and structure.
Characterization Workflow
The logical workflow for the complete characterization of a synthesized epoxide sample is outlined in the diagram below.
Caption: Standard workflow for the synthesis and characterization of an epoxide.
References
- 1. Oxirane, 2-methyl-3-(1-methylethyl)- [webbook.nist.gov]
- 2. Oxirane, 2-methyl-3-(1-methylethyl)- | C6H12O | CID 527855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. data.virginia.gov [data.virginia.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 15. ejournal.upi.edu [ejournal.upi.edu]
- 16. rtilab.com [rtilab.com]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. Fourier transform infrared spectroscopy [bio-protocol.org]
- 19. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]
- 20. mdpi.com [mdpi.com]
